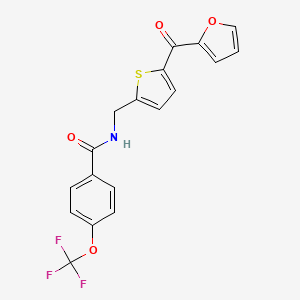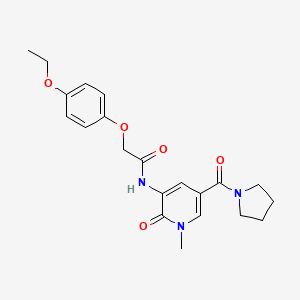![molecular formula C14H20N6O3 B2415021 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol CAS No. 2109085-09-6](/img/structure/B2415021.png)
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol is a complex organic compound This molecule is notable for its intricate structure, combining features of piperazine, pyrimidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: : Starting from appropriate nitrile and hydrazine derivatives under specific acidic or basic conditions.
Synthesis of pyrimidine ring: : Through the condensation reactions of β-diketones with amidines or related compounds.
Piperazine attachment: : Via substitution reactions, coupling the pyrimidine and piperazine rings.
Final assembly: : Combining the oxadiazole, pyrimidine, and piperazine units through sequential nucleophilic substitutions and condensations.
Industrial Production Methods
Industrial-scale production often mirrors laboratory methods but requires optimization for yield, efficiency, and cost-effectiveness. High-pressure reactors, catalytic systems, and continuous flow techniques may be employed to scale the reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: : Reduction reactions may target the oxadiazole ring, affecting its aromaticity.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, given the diverse functional groups present.
Common Reagents and Conditions
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Including lithium aluminum hydride or catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are frequently used.
Major Products
Depending on the reaction conditions, products may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with altered aromatic structures.
Various substitution products involving the replacement of hydrogen atoms or functional groups.
Scientific Research Applications
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol has broad research applications:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential, especially in the realm of antitumor and antimicrobial agents.
Industry: : Utilized in material science for the development of novel polymers and coatings.
Mechanism of Action
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways: : Its effects could be mediated through modulation of signaling pathways, inhibition of specific enzymes, or alteration of gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups:
Similar Compounds
Compounds with oxadiazole rings, such as 3-(methoxymethyl)-1,2,4-oxadiazole derivatives.
Pyrimidine-based molecules, frequently found in antiviral and anticancer research.
Piperazine-containing compounds, often explored for their central nervous system activity.
This combination provides a versatile platform for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJWQIRPOWVRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)



